N-(3-Oxobutyl) Norfloxacin

Analytical Method Validation Pharmaceutical Quality Control Regulatory Affairs

N-(3-Oxobutyl) Norfloxacin (CAS 103240-27-3) is a chemically modified fluoroquinolone derivative, structurally defined as 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(3-oxobutyl)-1-piperazinyl]-3-quinolinecarboxylic acid with the molecular formula C₂₀H₂₄FN₃O₄ and a molecular weight of 389.42 g/mol. It serves primarily as an analytical reference standard and research intermediate for impurity profiling in pharmaceutical quality control and for structure-activity relationship (SAR) studies.

Molecular Formula C20H24FN3O4
Molecular Weight 389.4 g/mol
CAS No. 103240-27-3
Cat. No. B041133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Oxobutyl) Norfloxacin
CAS103240-27-3
Synonyms1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(3-oxobutyl)-1-piperazinyl]-3-quinolinecarboxylic Acid
Molecular FormulaC20H24FN3O4
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CCC(=O)C)F)C(=O)O
InChIInChI=1S/C20H24FN3O4/c1-3-23-12-15(20(27)28)19(26)14-10-16(21)18(11-17(14)23)24-8-6-22(7-9-24)5-4-13(2)25/h10-12H,3-9H2,1-2H3,(H,27,28)
InChIKeyHIBISFXGGTUPOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Oxobutyl) Norfloxacin (CAS 103240-27-3) – Analytical Reference Standard & Research Compound


N-(3-Oxobutyl) Norfloxacin (CAS 103240-27-3) is a chemically modified fluoroquinolone derivative, structurally defined as 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(3-oxobutyl)-1-piperazinyl]-3-quinolinecarboxylic acid with the molecular formula C₂₀H₂₄FN₃O₄ and a molecular weight of 389.42 g/mol [1]. It serves primarily as an analytical reference standard and research intermediate for impurity profiling in pharmaceutical quality control and for structure-activity relationship (SAR) studies [2][3]. The compound is not intended for diagnostic or therapeutic use [1].

Critical Procurement Risks: Why Not All Norfloxacin Impurity Standards Are Equivalent


The direct substitution of N-(3-Oxobutyl) Norfloxacin with other norfloxacin impurity standards or research compounds poses significant risk to analytical validity and regulatory compliance. Unlike many standards that may lack comprehensive characterization, this specific compound requires precise identification and quantification in stability-indicating methods [1]. Failure to use a well-characterized standard can lead to inaccurate impurity profiling, potentially jeopardizing Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions . The structural modification (3-oxobutyl group) imparts distinct physicochemical properties, such as specific solubility and chromatographic behavior, that generic norfloxacin standards cannot replicate, making selective procurement essential for method development and validation [2].

Quantitative Differentiation: N-(3-Oxobutyl) Norfloxacin Versus In-Class Comparators


Certified Purity and ISO 17034 Accreditation for Regulatory Compliance

When compared to alternative N-(3-Oxobutyl) Norfloxacin standards from other vendors, CATO's product is distinguished by its certification under ISO 17034, an international standard for reference material producers. This certification ensures rigorous quality control, including homogeneity and stability studies, which is not a universally offered attribute for this specific impurity standard [1]. The product is supplied with a purity of >95%, a critical specification for its use as a quantitative standard in analytical method validation [1].

Analytical Method Validation Pharmaceutical Quality Control Regulatory Affairs

Structural Identity and Application in Norfloxacin Impurity Profiling

N-(3-Oxobutyl) Norfloxacin serves as a specific process-related impurity marker for norfloxacin drug substance and drug product analysis. Its procurement is essential for developing and validating HPLC methods capable of separating and quantifying this specific impurity from the parent drug and other related compounds, such as norfloxacin EP Impurity A (CAS 68077-26-9) or EP Impurity H (CAS 105440-01-5) [1]. The absence of this specific standard would render the method incapable of accurately assessing the levels of this particular impurity, which is a regulatory requirement for demonstrating process control and product safety [2].

Impurity Profiling Forced Degradation Studies Stability Indicating Methods

Calculated Aqueous Solubility Compared to Norfloxacin

The calculated aqueous solubility of N-(3-Oxobutyl) Norfloxacin is 0.086 g/L at 25°C, which classifies it as practically insoluble [1]. In contrast, norfloxacin is reported to have an intrinsic water solubility of approximately 0.88 mg/mL (or 0.88 g/L), making it slightly soluble . This ~10-fold reduction in calculated aqueous solubility highlights a significant physicochemical difference that impacts its behavior in analytical and formulation studies, necessitating distinct handling and solvent selection compared to the parent drug.

Physicochemical Characterization Formulation Development Solubility Enhancement

Optimized Applications for N-(3-Oxobutyl) Norfloxacin in Pharmaceutical R&D and QC


Primary Reference Standard for HPLC Method Validation in Norfloxacin Drug Product QC

Utilize the ISO 17034-certified N-(3-Oxobutyl) Norfloxacin as a primary reference standard for developing and validating a stability-indicating HPLC method for norfloxacin tablets or API. Its certified purity (>95%) and comprehensive certificate of analysis provide the necessary traceability and accuracy for quantifying this specific impurity in forced degradation studies and routine quality control release testing, ensuring compliance with ICH Q2(R1) and Q3A(R2) guidelines [1][2].

Impurity Marker in Synthetic Route Scouting and Process Development

Employ N-(3-Oxobutyl) Norfloxacin as a marker compound to optimize the synthetic pathway for norfloxacin. By tracking the formation of this specific process-related impurity under various reaction conditions (e.g., temperature, solvent, catalyst), process chemists can refine the manufacturing process to minimize its generation, thereby improving overall yield and purity of the final API. Its distinct chromatographic properties allow for precise monitoring [3].

Physicochemical Probe in Formulation Pre-screening Studies

Leverage the known, significantly lower aqueous solubility of N-(3-Oxobutyl) Norfloxacin (0.086 g/L) compared to norfloxacin as a challenging model impurity for formulation development. This property makes it an ideal probe to test the effectiveness of solubility-enhancing formulation strategies (e.g., use of cyclodextrins or surfactants) designed to keep both the API and its hydrophobic impurities in solution, thereby preventing precipitation and ensuring formulation stability [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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